

2-Bromo-2,3-dimethylbutane physical and chemical properties

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Compound of Interest

Compound Name: 2-Bromo-2,3-dimethylbutane

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An In-depth Technical Guide to 2-Bromo-2,3-dimethylbutane

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-2,3-dimethylbutane**, tailored for researchers, scientists, and professionals in drug development.

Introduction

2-Bromo-2,3-dimethylbutane, a tertiary haloalkane, is a valuable compound in organic synthesis. Its structure, featuring a bromine atom on a tertiary carbon, makes it prone to both nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. Understanding its physical and chemical characteristics is crucial for its effective application in the synthesis of various organic molecules.

Physical Properties

The key physical properties of **2-Bromo-2,3-dimethylbutane** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ Br	[1][2]
Molecular Weight	165.07 g/mol	[1][2][3]
CAS Number	594-52-5	[1][2]
Appearance	Colorless liquid	[1]
Melting Point	25 °C	[1][4]
Boiling Point	147.26 °C (estimated)	[1][4]
Density	1.1804 g/cm ³	[1][4]
Refractive Index	1.4507	[1][4]
Solubility	Insoluble in water, soluble in organic solvents.	

Chemical Properties and Reactivity

2-Bromo-2,3-dimethylbutane is a reactive compound, primarily undergoing nucleophilic substitution and elimination reactions. The tertiary nature of the carbocation formed upon the departure of the bromide ion significantly influences its reaction pathways.

Due to the stability of the tertiary carbocation intermediate, **2-Bromo-2,3-dimethylbutane** readily undergoes SN1 reactions. A typical example is its reaction with water to form 2,3-dimethyl-2-butanol. The reaction proceeds in two steps: the rate-determining formation of the carbocation, followed by a rapid attack of the nucleophile (water).

Elimination reactions are also a prominent feature of the chemistry of **2-Bromo-2,3-dimethylbutane**, leading to the formation of alkenes. These reactions can proceed through either E1 or E2 mechanisms, often competing with SN1 reactions.

The reaction with a strong, non-bulky base like sodium ethoxide in ethanol predominantly yields the more substituted and thermodynamically more stable alkene, 2,3-dimethyl-2-butene (Zaitsev's rule). In contrast, using a sterically hindered base, such as potassium tert-butoxide,

favors the formation of the less substituted alkene, 2,3-dimethyl-1-butene (Hofmann product), due to the base's difficulty in accessing the more sterically hindered proton.[5][6]

Spectral Data

Spectroscopic data is essential for the identification and characterization of **2-Bromo-2,3-dimethylbutane**.

- ¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.
- ¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For **2-Bromo-2,3-dimethylbutane**, characteristic peaks can be observed for the carbon attached to the bromine, the quaternary carbon, and the different methyl groups.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H and C-Br bonds.
- Mass Spectrometry: The mass spectrum shows the molecular ion peak and fragmentation patterns that are indicative of the molecule's structure.[2][3]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and reactions of **2-Bromo-2,3-dimethylbutane** are not readily available in the searched literature, the following represents a general procedure for a typical elimination reaction.

Representative Protocol for E2 Elimination of **2-Bromo-2,3-dimethylbutane** with Sodium Ethoxide:

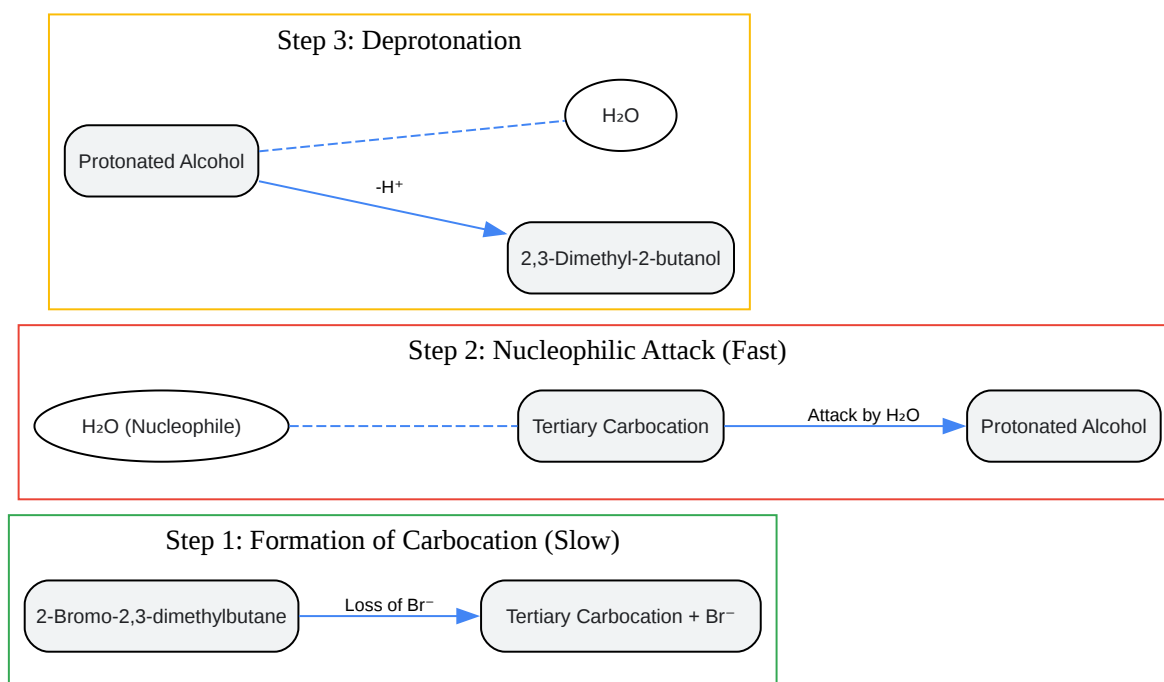
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **2-Bromo-2,3-dimethylbutane** in absolute ethanol.
- Reagent Addition: Slowly add a solution of sodium ethoxide in ethanol to the flask. The reaction is typically carried out at an elevated temperature to facilitate the reaction.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the

starting material and the formation of the alkene products.

- **Workup:** After the reaction is complete, the mixture is cooled to room temperature. Water is added to quench the reaction, and the product is extracted with an organic solvent such as diethyl ether.
- **Purification:** The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to isolate the alkene products.
- **Characterization:** The identity and purity of the products are confirmed using spectroscopic methods such as NMR and IR spectroscopy.

Visualizations

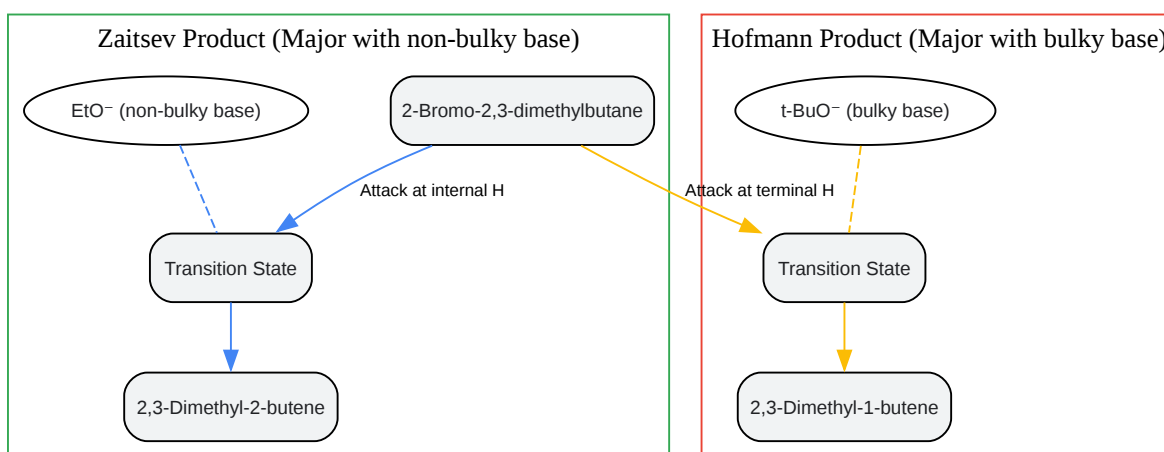
Diagram 1: $\text{S}_\text{N}1$ Reaction of **2-Bromo-2,3-dimethylbutane**



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SN1 reaction pathway for **2-Bromo-2,3-dimethylbutane**.

Diagram 2: Competing E2 Elimination Pathways



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E2 elimination pathways showing Zaitsev vs. Hofmann products.

Safety Information

2-Bromo-2,3-dimethylbutane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and can cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

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